molecular formula C11H11BrN2 B1290702 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole CAS No. 294877-29-5

1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B1290702
CAS No.: 294877-29-5
M. Wt: 251.12 g/mol
InChI Key: KPIAAVHCRHKNRT-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a bromophenyl group at the 1-position and two methyl groups at the 3 and 5 positions

Biochemical Analysis

Biochemical Properties

1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with acetylcholinesterase, an enzyme crucial for breaking down acetylcholine in the nervous system . This interaction can inhibit the enzyme’s activity, leading to an accumulation of acetylcholine and subsequent effects on nerve signal transmission. Additionally, this compound may interact with other proteins involved in oxidative stress responses, influencing the levels of reactive oxygen species within cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, particularly those related to oxidative stress and inflammation. It has been shown to affect gene expression by modulating the activity of transcription factors involved in these pathways . Furthermore, this compound can alter cellular metabolism by impacting the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, such as acetylcholinesterase, inhibiting their activity . This binding interaction is often facilitated by the bromophenyl group, which can form stable interactions with the enzyme’s active site residues. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of genes involved in oxidative stress and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can cause toxic or adverse effects, including disruptions in cellular metabolism and increased oxidative damage . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle . Additionally, it can affect the levels of metabolites, such as glucose and pyruvate, by altering the activity of enzymes that regulate their production and utilization .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects . The compound’s distribution within tissues is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence metabolic processes and oxidative stress responses . The compound’s activity is often dependent on its precise localization within the cell, as this determines its interactions with specific biomolecules and its overall impact on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromoacetophenone with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization to yield the desired pyrazole . The reaction is usually carried out in ethanol under reflux conditions for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrazole derivative, while coupling with a boronic acid can produce a biaryl compound.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromophenyl group and two methyl groups on the pyrazole ring makes it a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

1-(3-bromophenyl)-3,5-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2/c1-8-6-9(2)14(13-8)11-5-3-4-10(12)7-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIAAVHCRHKNRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=CC=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629308
Record name 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294877-29-5
Record name 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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